molecular formula C13H22O2 B12653515 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate CAS No. 94022-61-4

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate

Cat. No.: B12653515
CAS No.: 94022-61-4
M. Wt: 210.31 g/mol
InChI Key: KYZBDSLEMDHLBR-UHFFFAOYSA-N
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Description

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate is a bicyclic ester derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with an ethyl butyrate group at the 2-position. Bicyclo[2.2.1]heptane derivatives are widely studied for their rigid, three-dimensional frameworks, which enhance thermal stability and steric effects in applications ranging from pharmaceuticals to fragrances .

Properties

CAS No.

94022-61-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethyl butanoate

InChI

InChI=1S/C13H22O2/c1-3-4-13(14)15-9(2)12-8-10-5-6-11(12)7-10/h9-12H,3-8H2,1-2H3

InChI Key

KYZBDSLEMDHLBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate typically involves the esterification of bicyclo[2.2.1]hept-2-ylethanol with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The rigid bicyclic structure can influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate (CAS 13899-23-5)

  • Structure : Similar bicyclic backbone but with an isobutyrate ester and a double bond at the 5-position (C11H16O2).
  • Properties : Isobutyrate’s shorter alkyl chain may reduce lipophilicity compared to butyrate, influencing volatility and solubility. Used in flavor/fragrance industries due to its rigid structure .

Methyl 4-Bromobicyclo[2.2.1]heptane-1-carboxylate

  • Structure : Bromine substitution at the 4-position and a methyl carboxylate group.
  • Properties : The electron-withdrawing bromine enhances electrophilicity, making it reactive in cross-coupling reactions. Priced at $245/100mg .

Bicyclo[2.2.1]heptane Ketones and Amines

Ethanone, 1-Bicyclo[2.2.1]hept-2-yl- (CAS 130405-16-2/130405-17-3)

  • Structure : Acetyl group at the 2-position; exists as endo-(+) and endo-(-) enantiomers.
  • Properties : The ketone group increases polarity (logP ~3.15) compared to esters, affecting solubility (154.1 mg/L in water). Used as chiral intermediates in asymmetric synthesis .

1-Bicyclo[2.2.1]hept-2-ylethylamine Hydrochloride (CAS 24520-59-0)

  • Structure : Ethylamine substituent instead of an ester.
  • Properties : Amine functionality enables hydrogen bonding, enhancing solubility in polar solvents. Priced at $250/250mg (95% purity) .

Physicochemical and Commercial Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Price (USD) Key Applications References
Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate 13899-23-5 C11H16O2 180.24 N/A Fragrances, intermediates
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate - C9H13BrO2 233.10 245/100mg Synthetic chemistry
Ethanone, 1-bicyclo[2.2.1]hept-2-yl- (endo) 130405-16-2 C9H14O 138.21 N/A Chiral synthesis
1-Bicyclo[2.2.1]hept-2-ylethylamine HCl 24520-59-0 C9H18ClN 175.70 250/250mg Pharmaceutical intermediates

Key Research Findings

  • Stereochemical Impact : endo/exo isomerism significantly affects reactivity. For example, endo-1-bicyclo[2.2.1]hept-5-en-2-ylmethanamine (82% in a synthesis mixture) reacts preferentially in sulfonamide formation due to steric accessibility .
  • Market Trends : Bicyclo[2.2.1]heptane derivatives are priced higher than simpler aliphatic esters (e.g., $330/100mg for bicyclo[2.2.2]octane-2,5-dione vs. $172–245/100mg for bicyclo[2.2.1]heptane carboxylates) .
  • Safety Profiles: Bicyclic esters like 1-Propanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-3-(1-piperidinyl)- require strict handling per GHS guidelines (e.g., oxalate salts may pose respiratory hazards) .

Biological Activity

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18O2
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 94021-45-1

The biological activity of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as a ligand, modulating enzyme activity and influencing metabolic pathways. This interaction can lead to significant effects on cellular functions and biochemical processes.

Biological Activities

Research indicates that 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

Antimicrobial Activity Study

A study conducted by researchers explored the antimicrobial efficacy of various compounds, including 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate, against a range of bacterial strains. The results indicated that the compound showed significant inhibition zones in agar diffusion assays, comparable to standard antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)
1-Bicyclo(2.2.1)hept-2-ylethyl butyrateStaphylococcus aureus15
1-Bicyclo(2.2.1)hept-2-ylethyl butyrateEscherichia coli12
Standard Antibiotic (e.g., Penicillin)Staphylococcus aureus18
Standard Antibiotic (e.g., Ciprofloxacin)Escherichia coli20

Anti-inflammatory Mechanism Study

In vitro studies have demonstrated that 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases.

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